molecular formula C12H16Cl2N2O2S B4383866 1-(2,4-dichlorobenzyl)-4-(methylsulfonyl)piperazine

1-(2,4-dichlorobenzyl)-4-(methylsulfonyl)piperazine

Cat. No.: B4383866
M. Wt: 323.2 g/mol
InChI Key: MZQXFRQHHHEHMG-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorobenzyl)-4-(methylsulfonyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a 2,4-dichlorobenzyl group and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorobenzyl)-4-(methylsulfonyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the 2,4-Dichlorobenzyl Group: The piperazine ring is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to form the 2,4-dichlorobenzyl-substituted piperazine.

    Addition of the Methylsulfonyl Group: Finally, the methylsulfonyl group is introduced by reacting the intermediate with methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorobenzyl)-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The dichlorobenzyl group can be reduced to form benzyl derivatives.

    Substitution: The chlorine atoms on the benzyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Substituted benzyl derivatives with various functional groups.

Scientific Research Applications

1-(2,4-Dichlorobenzyl)-4-(methylsulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorobenzyl)-4-(methylsulfonyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-Dichlorobenzyl)piperazine: Similar structure but with different substitution pattern on the benzyl ring.

    1-(2,4-Dichlorobenzyl)-4-(methylthio)piperazine: Similar structure but with a methylthio group instead of a methylsulfonyl group.

Uniqueness

1-(2,4-Dichlorobenzyl)-4-(methylsulfonyl)piperazine is unique due to the presence of both the 2,4-dichlorobenzyl and methylsulfonyl groups, which confer specific chemical and biological properties. The combination of these functional groups can influence the compound’s reactivity, solubility, and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O2S/c1-19(17,18)16-6-4-15(5-7-16)9-10-2-3-11(13)8-12(10)14/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQXFRQHHHEHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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